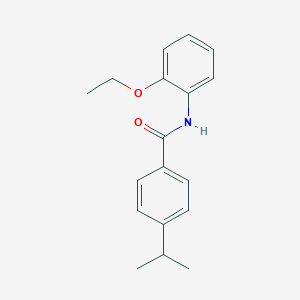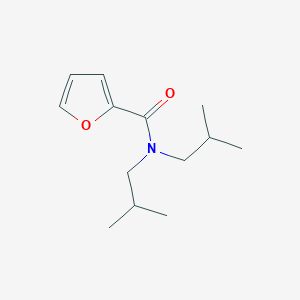![molecular formula C19H15F3N4O3 B262176 (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one is a chemical compound with potential applications in scientific research. It is a member of the pyrazolone family of compounds and has been studied for its potential therapeutic effects.
作用機序
The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one is not fully understood. It is thought to exert its anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB. Its antioxidant effects may be due to its ability to scavenge reactive oxygen species. Its anticancer effects may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
One advantage of using (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one in lab experiments is its potential therapeutic effects. It may be useful in studying the mechanisms of inflammation, oxidative stress, and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one. It may be useful in studying the mechanisms of inflammation, oxidative stress, and cancer. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications. It may also be useful in developing new fluorescent probes for detecting reactive oxygen species in cells.
合成法
The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one involves the reaction of 4-nitroacetophenone with trifluoroacetic anhydride and aniline in the presence of a base. The resulting intermediate is then treated with methyl ethyl ketone and hydrazine hydrate to yield the final product.
科学的研究の応用
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
特性
製品名 |
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one |
|---|---|
分子式 |
C19H15F3N4O3 |
分子量 |
404.3 g/mol |
IUPAC名 |
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one |
InChI |
InChI=1S/C19H15F3N4O3/c1-12-17(11-23-10-13-3-2-4-14(9-13)19(20,21)22)18(27)25(24-12)15-5-7-16(8-6-15)26(28)29/h2-9,11,23H,10H2,1H3/b17-11+ |
InChIキー |
PIJUIVUDCZWMKI-GZTJUZNOSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C/NCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=NN(C(=O)C1=CNCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC1=NN(C(=O)C1=CNCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)



